8(R),15(S)-DiHETE vs. 8(S),15(S)-DiHETE: Stereospecific Hyperalgesia in Rat Paw Withdrawal Model
8(R),15(S)-DiHETE induces a dose-dependent hyperalgesic effect in the rat paw withdrawal model, whereas its stereoisomer 8(S),15(S)-DiHETE produces the opposite effect (hypoalgesia) and acts as a functional antagonist. At a dose of 100 ng, 8(R),15(S)-DiHETE significantly decreases the nociceptive threshold, while 8(S),15(S)-DiHETE increases it .
8(S),15(S): hypoalgesia (↑ threshold), functional antagonist.
| Evidence Dimension | Nociceptive threshold change (paw withdrawal pressure) |
|---|---|
| Target Compound Data | Significant decrease in threshold (hyperalgesia) at 100 ng dose |
| Comparator Or Baseline | 8(S),15(S)-DiHETE: Significant increase in threshold (hypoalgesia) at 100 ng dose; Antagonizes 8(R),15(S)-DiHETE-induced hyperalgesia in a dose-dependent manner |
| Quantified Difference | Opposing functional effects: hyperalgesia vs. hypoalgesia |
| Conditions | Intradermal injection in rat hind paw; pressure nociceptive threshold assessed via paw withdrawal |
Why This Matters
This data proves that stereochemistry dictates functional outcome; using the wrong isomer in a pain or inflammation study will invert the observed phenotype, making 8(R),15(S)-DiHETE the essential standard for studying pro-nociceptive lipid signaling.
